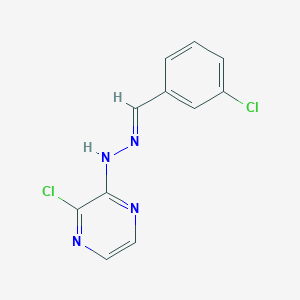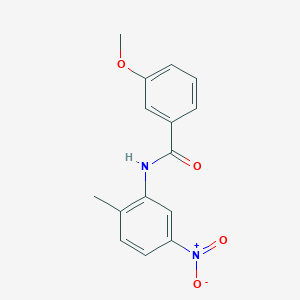
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate, also known as IMB-1, is a compound that has gained interest in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate is not fully understood. However, it has been suggested that 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Biochemical and Physiological Effects:
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to modulate the expression of various genes involved in inflammation and cancer, including COX-2, iNOS, MMP-9, and VEGF. It has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. In addition, 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as SOD and CAT.
Advantages and Limitations for Lab Experiments
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has several advantages for lab experiments, including its high purity and stability, as well as its potent anti-inflammatory and anti-cancer activities. However, its limited solubility in water and some organic solvents may pose challenges for certain experiments. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate for different applications.
Future Directions
Several future directions for the study of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be identified. These include investigating its potential as a therapeutic agent for neurodegenerative diseases, as well as for other inflammatory and autoimmune disorders. In addition, further studies are needed to elucidate the mechanism of action of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate and to identify its molecular targets. Finally, the development of novel derivatives of 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and selective anti-inflammatory and anti-cancer agents.
Synthesis Methods
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzyl alcohol with isobutyl chloroformate to form the intermediate compound, which is then reacted with 2-hydroxy-3-methylbenzoic acid to yield 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. 4-(isopropoxycarbonyl)benzyl 2-hydroxy-3-methylbenzoate has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 2-hydroxy-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-12(2)24-18(21)15-9-7-14(8-10-15)11-23-19(22)16-6-4-5-13(3)17(16)20/h4-10,12,20H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVRACFPDIZTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

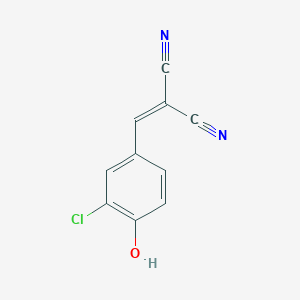
![2-chloro-4,5-difluoro-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5861518.png)
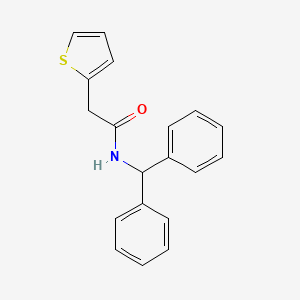
![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)
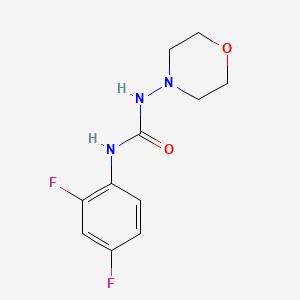

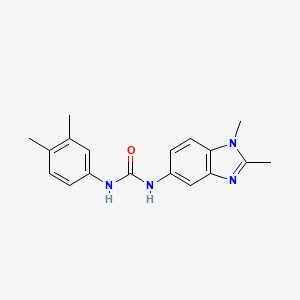


![3-methylbutyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5861582.png)
![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
